8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group attached to a phenyl ring at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides a fast, clean, and high-yielding route . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.
Chemical Reactions Analysis
8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Functionalization: The imidazo[1,2-a]pyridine scaffold can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis.
Scientific Research Applications
8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for various diseases, including tuberculosis, due to its significant activity against multidrug-resistant and extensively drug-resistant strains.
Material Science: The compound’s structural characteristics make it useful in material science applications.
Biological Studies: It is used in biological studies to understand its interactions with different biological targets and pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can inhibit or modulate their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another anxiolytic drug.
Olprione: A drug used for heart failure.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which confer unique biological activities and applications.
Properties
Molecular Formula |
C14H8BrF3N2 |
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Molecular Weight |
341.13 g/mol |
IUPAC Name |
8-bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-5-2-6-20-8-12(19-13(11)20)9-3-1-4-10(7-9)14(16,17)18/h1-8H |
InChI Key |
CVZBYJLINQOJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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